molecular formula C24H27N5O3 B11417485 N-(3-methoxypropyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

N-(3-methoxypropyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No.: B11417485
M. Wt: 433.5 g/mol
InChI Key: BUCOGFLXSNPTEV-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound that belongs to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multi-step organic reactions. The starting materials might include quinazoline derivatives and triazole precursors. Common synthetic routes could involve:

    Formation of the triazoloquinazoline core: This step might involve cyclization reactions under acidic or basic conditions.

    Introduction of the phenylethyl group: This could be achieved through alkylation reactions using phenylethyl halides.

    Attachment of the methoxypropyl group: This step might involve nucleophilic substitution reactions.

    Final amide formation: This could be achieved through amidation reactions using appropriate amine and acid derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the methoxy group to a hydroxyl group.

    Reduction: This could involve the reduction of the carbonyl group to an alcohol.

    Substitution: This might involve the replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxyl derivatives, while reduction might yield alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It might exhibit biological activities such as enzyme inhibition or receptor binding.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide would depend on its specific biological targets. Potential mechanisms might include:

    Enzyme Inhibition: The compound might bind to and inhibit the activity of specific enzymes.

    Receptor Binding: It might interact with cellular receptors to modulate signaling pathways.

    DNA Intercalation: It could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-methoxypropyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide might include other triazoloquinazolines with different substituents. Examples might include:

  • N-(3-methoxypropyl)-3-[5-oxo-4-(2-methyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
  • N-(3-methoxypropyl)-3-[5-oxo-4-(2-ethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Uniqueness

The uniqueness of this compound lies in its specific substituents, which might confer unique biological activities or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

N-(3-methoxypropyl)-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C24H27N5O3/c1-32-17-7-15-25-22(30)13-12-21-26-27-24-28(16-14-18-8-3-2-4-9-18)23(31)19-10-5-6-11-20(19)29(21)24/h2-6,8-11H,7,12-17H2,1H3,(H,25,30)

InChI Key

BUCOGFLXSNPTEV-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4

Origin of Product

United States

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